molecular formula C19H19NO B1614243 4-Methyl-4'-(3-pyrrolinomethyl) benzophenone CAS No. 898763-75-2

4-Methyl-4'-(3-pyrrolinomethyl) benzophenone

Cat. No. B1614243
CAS RN: 898763-75-2
M. Wt: 277.4 g/mol
InChI Key: LUEJZAYEDSYNMB-UHFFFAOYSA-N
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Description

4-Methyl-4’-(3-pyrrolinomethyl) benzophenone is a chemical compound with the CAS Number: 898763-75-2 . It has a molecular weight of 277.37 and its IUPAC name is [4- (2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl] (4-methylphenyl)methanone . The compound is also known by other synonyms such as Methanone, 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl- .


Molecular Structure Analysis

The InChI code for 4-Methyl-4’-(3-pyrrolinomethyl) benzophenone is 1S/C19H19NO/c1-15-4-8-17 (9-5-15)19 (21)18-10-6-16 (7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-4’-(3-pyrrolinomethyl) benzophenone include a molecular weight of 277.37 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Environmental Impact and Degradation

4-Methyl-4'-(3-pyrrolinomethyl) benzophenone, as part of the benzophenone (BP) family, is often studied for its environmental presence and impact due to its widespread use in UV filters in cosmetics and plastics. Research has shown that BP derivatives can have significant environmental persistence and potential endocrine-disrupting effects. For instance, BP-3, a related compound, has been detected in various environmental matrices, indicating widespread human exposure and environmental dissemination. It has been found in water, soil, sediments, and even in human tissues such as urine and breast milk, highlighting the compound's bioaccumulation potential and raising concerns about its effects on aquatic ecosystems and human health (Liao & Kannan, 2014; Calafat et al., 2008).

Photodegradation and Treatment Methods

The degradation and treatment of BP derivatives in water have been a subject of research to mitigate their environmental impact. Studies have explored various methods such as photocatalytic degradation using TiO2 and Fenton reagents, highlighting the efficiency of these processes in degrading BP compounds and reducing their toxic effects. For example, photocatalytic degradation of BP-3 using TiO2 has shown promising results in breaking down the compound under UV light, potentially offering an effective method for water treatment (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016; Pan et al., 2017).

Biological Impact and Endocrine Disruption

The potential endocrine-disrupting effects of BP derivatives have been a significant concern, with studies demonstrating their ability to interfere with hormonal pathways in both humans and aquatic organisms. BP-3, for instance, has shown estrogenic and anti-androgenic activities in vitro, which could impact wildlife and human health by disrupting hormonal balance and reproductive functions (Kim & Choi, 2014; Ghazipura et al., 2017).

Analytical Detection and Monitoring

The development of analytical methods for detecting BP derivatives in environmental and biological samples is crucial for monitoring their distribution and assessing exposure risks. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to measure BP concentrations in human tissues, including placental tissue, highlighting the compound's ability to cross the placental barrier and potentially impact fetal development (Vela-Soria et al., 2011).

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEJZAYEDSYNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643013
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-75-2
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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